molecular formula C9H10FNO B1329839 4-fluoro-N,N-dimethylbenzamide CAS No. 24167-56-4

4-fluoro-N,N-dimethylbenzamide

Cat. No. B1329839
CAS RN: 24167-56-4
M. Wt: 167.18 g/mol
InChI Key: NUOGEPIJFRZXIN-UHFFFAOYSA-N
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Description

4-Fluoro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H10FNO . It has a molecular weight of 167.18 .


Synthesis Analysis

The synthesis of 4-Fluoro-N,N-dimethylbenzamide involves a reaction with 1-fluoro-2,4,6-trimethylpyridinium hexafluorophosphate, (tBuCN)2Cu*OTf, and silver fluoride in tetrahydrofuran at 80℃ for 18 hours .


Molecular Structure Analysis

The InChI code for 4-Fluoro-N,N-dimethylbenzamide is 1S/C9H10FNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 . The compound has a freely rotating bond, two hydrogen bond acceptors, and no hydrogen bond donors .


Physical And Chemical Properties Analysis

4-Fluoro-N,N-dimethylbenzamide has a density of 1.1±0.1 g/cm3, a boiling point of 269.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 50.8±3.0 kJ/mol and a flash point of 116.8±22.6 °C . The compound has a molar refractivity of 44.6±0.3 cm3 and a molar volume of 148.9±3.0 cm3 .

Scientific Research Applications

Photodehalogenation Studies

  • Photodehalogenation and Phenyl Cations : 4-Fluoro-N,N-dimethylbenzamide has been studied in the context of photodehalogenation processes. This research explored the generation of triplet and singlet phenyl cations and benzyne through photodehalogenation of fluoro or chlorobenzene derivatives, including 4-fluoro-N,N-dimethylaniline (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Imaging and Diagnostic Applications

  • PET Imaging Agent for Serotonin Transporters : A study described the development of a fluorinated phenylthiophenyl derivative, ACF, for imaging serotonin transporters in the brain using positron emission tomography (PET). This compound was synthesized using 4-fluoro-N,N-dimethylbenzamide as a precursor (Oya, Choi, Coenen, & Kung, 2002).

Chemical Synthesis

  • Synthesis of Phthalides : 4-Fluoro-N,N-dimethylbenzamide has been used in the synthesis of various phthalides, valuable compounds in heterocyclic chemistry. This includes the synthesis of 5-substituted phthalides, demonstrating its utility in organic synthesis (Faigl, Thurner, Molnár, Simig, & Volk, 2010).

Fluorescence Studies

  • Fluorescence Quantum Yield Studies : The compound has been studied for its fluorescence properties, particularly for its sensitivity to changes in the local solvent environment. This research is significant for understanding the photophysical properties of such compounds (Loving & Imperiali, 2008).

Electronic Spectra and Dynamics

  • Investigation of Charge Transfer Mechanisms : Research on 4-fluoro-N,N-dimethylaniline, closely related to 4-fluoro-N,N-dimethylbenzamide, has been conducted to understand the mechanism of photo-induced intramolecular charge transfer (ICT). This type of study is pivotal in the field of molecular electronics and photonics (Fujiwara, Reichardt, Vogt, Crespo-Hernández, Zgierski, & Lim, 2013).

Medicinal Chemistry Applications

  • Synthesis of Dipeptidyl Peptidase IV Inhibitors : The compound has been used in the synthesis of 4-fluoropyrrolidine derivatives, relevant in medicinal chemistry for their role as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Safety And Hazards

4-Fluoro-N,N-dimethylbenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOGEPIJFRZXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178875
Record name N,N-Dimethyl p-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N,N-dimethylbenzamide

CAS RN

24167-56-4
Record name 4-Fluoro-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24167-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl p-fluorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024167564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl p-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BJ Evans - 2022 - figshare.mq.edu.au
Positron emission tomography (PET) is a powerful nuclear medicine imaging technique that has become invaluable for the in vivo diagnosis and staging of cancers and many other …
Number of citations: 2 figshare.mq.edu.au
K Jing, JP Yao, ZY Li, QL Li, HS Lin… - The Journal of Organic …, 2017 - ACS Publications
A palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with α-oxocarboxylic acids by weak O-coordination has been described. This reaction proceeds smoothly …
Number of citations: 36 pubs.acs.org
Y Huang, J Zhang - Synthesis, 2022 - thieme-connect.com
Herein a practical and efficient potassium tert-butoxide (KO t Bu)-facilitated amination of carboxylic acids with N,N-dimethylamine is described. In the presence of catalytic amount of KO …
Number of citations: 1 www.thieme-connect.com
Y Wang, Y Zhang, W Hu, Y Quan, Y Li… - ACS applied materials …, 2019 - ACS Publications
Two pairs of thermally activated delayed fluorescence (TADF)-active chiral luminogens (R/S-1 and R/S-2) can be achieved by introducing D–A-type groups to chiral BINOL skeletons. …
Number of citations: 81 pubs.acs.org
X Single Crystal - researchgate.net
The single crystal X-ray diffraction studies were carried out on a Bruker Kappa Photon CMOS CCD diffractometer equipped with Mo K α radiation (λ= 0.71073 Å). Crystals of the subject …
Number of citations: 2 www.researchgate.net
HJ Kang, KH Lee, SJ Lee, JH Seo, YK Kim… - Bulletin of the Korean …, 2010 - Citeseer
Four orange-red phosphorescent Ir (III) complexes were designed and synthesized based on the benzoylphenylpyridine ligand with a fluorine substituent. Multilayered OLEDs with the …
Number of citations: 13 citeseerx.ist.psu.edu
P Wedi, K Bergander, C Mück-Lichtenfeld… - 2019 - chemrxiv.org
Recently, synthetic methods have been discovered which enable the directing group-free C–H activation of arenes with palladium-catalysts and do not require an excess of the arene …
Number of citations: 3 chemrxiv.org
D Heijnen - 2018 - research.rug.nl
The development of new catalytic methods for carbon–carbon bond formation continues to present major challenges in organic synthesis. 1 In particular, palladium-catalyzed cross-…
Number of citations: 3 research.rug.nl
BN Du, PP Sun - Science China Chemistry, 2014 - Springer
The oxidative coupling of methylarenes and N,N-dialkylformamides was developed, and the appropriate reaction conditions were established. By using I 2 as the catalyst, and tert-butyl …
Number of citations: 17 link.springer.com

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